molecular formula C7H9NO3 B12866835 Methyl 3-(isoxazol-5-yl)propanoate CAS No. 915776-16-8

Methyl 3-(isoxazol-5-yl)propanoate

Cat. No.: B12866835
CAS No.: 915776-16-8
M. Wt: 155.15 g/mol
InChI Key: TUTOLLXIEBDELH-UHFFFAOYSA-N
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Description

Methyl 3-(isoxazol-5-yl)propanoate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including methyl 3-(isoxazol-5-yl)propanoate, often involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using microwave irradiation and dry dimethylformamide as the solvent. This method enhances the reaction rate and yield while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isoxazol-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(isoxazol-5-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(isoxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-(isoxazol-5-yl)propanoate include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific functional groups and the potential for diverse chemical modifications. This versatility makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

915776-16-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 3-(1,2-oxazol-5-yl)propanoate

InChI

InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-5-8-11-6/h4-5H,2-3H2,1H3

InChI Key

TUTOLLXIEBDELH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=NO1

Origin of Product

United States

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